molecular formula C9H10ClNO B1587745 3-chloro-N,N-dimethylbenzamide CAS No. 24167-52-0

3-chloro-N,N-dimethylbenzamide

Cat. No. B1587745
CAS RN: 24167-52-0
M. Wt: 183.63 g/mol
InChI Key: JSXDHOISXRKLGG-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylbenzamide, also known as 3-chloro-N-methylbenzamide, is a synthetic organic compound with a wide range of applications in the scientific research and industrial fields. It is a white crystalline solid with a molecular weight of 175.57 g/mol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. Its structure is composed of three rings and a chlorine atom. It is soluble in most organic solvents and has a melting point of 114 °C.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-Chloro-N,N-dimethylbenzamide is a key intermediate in the synthesis of various chemical compounds. For instance, its derivative 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin, demonstrating its role in complex chemical synthesis processes (Zhang Zho, 2014).
  • Chemical Shift Analysis : In magnetic resonance chemistry, 3-Chloro-N,N-dimethylbenzamide contributes to understanding the carbon-13 chemical shifts in para-substituted N,N-dimethylbenzamides. This research helps elucidate the molecular behavior of substituted benzamides in different environments (Ronald G. Jones & J. M. Wilkins, 1978).

Applications in Organic Synthesis

  • Intermediate in Pesticide Synthesis : It serves as an intermediate in synthesizing pesticides like Chlorantraniliprole. Its role in forming key intermediates demonstrates its significance in agricultural chemical synthesis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Rotational Isomerism Studies : Investigations into the rotational isomerism of NN′-dimethyl-α,ω-bis(benzoylamino)alkanes use N,N-dimethylbenzamide derivatives, including 3-Chloro-N,N-dimethylbenzamide, to understand the energy barriers and molecular behavior in these compounds (G. Cirrincione, W. Hinz, & R. Jones, 1984).

Spectroscopy and Molecular Studies

  • Infrared Spectral Analysis : The compound has been used in studies focusing on the hydration and molecular structure of N,N-dimethylbenzamides. This research provides insights into the hydration behavior and molecular interactions of amides in different solvents (Mitsue. Kobayashi & R. Matsushita, 1990).

properties

IUPAC Name

3-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXDHOISXRKLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403596
Record name Benzamide, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-dimethylbenzamide

CAS RN

24167-52-0
Record name Benzamide, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes …
Number of citations: 81 pubs.acs.org
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org
BN Du, PP Sun - Science China Chemistry, 2014 - Springer
The oxidative coupling of methylarenes and N,N-dialkylformamides was developed, and the appropriate reaction conditions were established. By using I 2 as the catalyst, and tert-butyl …
Number of citations: 17 link.springer.com
GJ Ellames, JS Gibson, JM Herbert, AH McNeill - Tetrahedron, 2001 - Elsevier
Exchange of protons for deuterons mediated by Crabtree's catalyst, 1, is directed efficiently by a functional group containing an sp 2 -hybridised nitrogen or oxygen atom; more electron-…
Number of citations: 113 www.sciencedirect.com

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